Nicotinate de prop-2-ynyle

Vue d'ensemble

Description

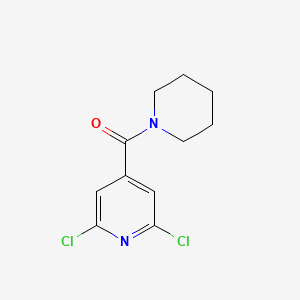

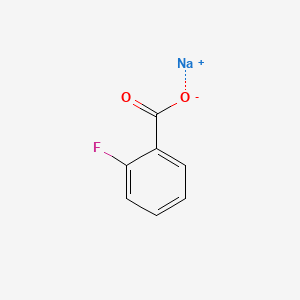

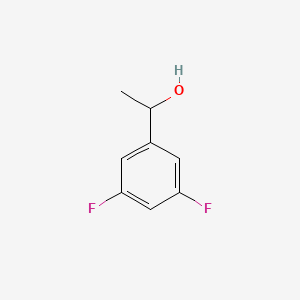

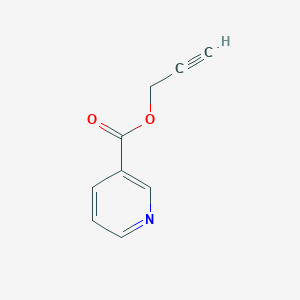

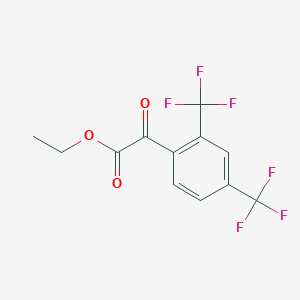

Prop-2-ynyl nicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is composed of a pyridine ring and an alkyne group.

Synthesis Analysis

The synthesis of Prop-2-ynyl nicotinate involves a reaction with benzotriazol-1-ol;1-ethyl- (3- (3-dimethylamino)propyl)-carbodiimide hydrochloride;N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20 degrees for 24 hours in an inert atmosphere . The yield of this reaction is approximately 72% .Molecular Structure Analysis

The molecular structure of Prop-2-ynyl nicotinate is represented by the formula C9H7NO2 . This indicates that it contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis

Prop-2-ynyl nicotinate has a molecular weight of 161.16 . The predicted density is 1.173±0.06 g/cm3 . The melting point is 26-28 °C and the boiling point is 110-112 °C (Press: 4 Torr) .Applications De Recherche Scientifique

Synthèse de dérivés benzéniques

Nicotinate de prop-2-ynyle: a été utilisé dans la synthèse de dérivés (prop-2-ynyloxy) benzéniques. Ces composés sont synthétisés par réaction avec le bromure de propargyle en présence d'une base et d'un solvant, donnant de bons résultats. Les groupes attracteurs d'électrons dans ces réactions favorisent la formation d'ions phénoxydes stables, ce qui à son tour favorise la formation du produit .

Médecine : groupe protecteur pour les acides carboxyliques

En chimie médicinale, le This compound sert de groupe protecteur pour les acides carboxyliques. Il peut être déprotégé sélectivement en présence d'autres esters en utilisant le tétrathiomolybdate dans des conditions douces. Cette déprotection sélective est cruciale pour la synthèse de molécules complexes dans le développement de médicaments .

Agriculture : formulation de pesticides

Le composé a trouvé des applications en agriculture, en particulier dans la formulation de pesticides. Par exemple, il est structurellement similaire aux composés utilisés dans la synthèse du flumioxazine, un herbicide utilisé pour le contrôle pré-émergent des mauvaises herbes .

Science des matériaux : blocs de construction chimiques

This compound: est reconnu comme un bloc de construction chimique précieux en science des matériaux. Il est utilisé à des fins de recherche, en particulier dans le développement de nouveaux matériaux et de procédés de synthèse chimique .

Applications environnementales

Il existe un potentiel pour que le This compound soit utilisé dans des applications environnementales. Ses propriétés sont explorées pour leurs avantages thérapeutiques et environnementaux, bien que des utilisations spécifiques dans ce domaine soient encore à l'étude.

Biochimie : dégradation de la nicotine

En biochimie, le composé est lié à la dégradation de la nicotine. Les bactéries adaptées à la nicotine comme substrat de croissance ont développé des stratégies biochimiques pour décomposer ce composé organique, et les dérivés du This compound pourraient jouer un rôle dans la compréhension et l'amélioration de ces voies .

Pharmacologie : inhibiteurs de l'aromatase

En pharmacologie, des dérivés du This compound ont été évalués comme inhibiteurs potentiels de l'aromatase, qui sont importants dans le traitement des cancers du sein hormono-sensibles. Bien que les dérivés n'aient montré aucune inhibition irréversible, ils ont présenté une certaine activité réversible .

et une masse molaire de 161,16, ce qui en fait un composé intéressant pour diverses utilisations industrielles.Safety and Hazards

Orientations Futures

Research has shown that compounds of the type (Prop-2-ynyloxy)benzene have shown antimicrobial, antitumor, anti HIV, DNA scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities . This suggests potential future directions for the study and application of Prop-2-ynyl nicotinate.

Mécanisme D'action

Target of Action

Prop-2-ynyl nicotinate, like other nicotinate derivatives, is likely to target the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in the neuronal activity and neurotransmitter release.

Biochemical Pathways

The biochemical pathways affected by Prop-2-ynyl nicotinate are likely similar to those of nicotine. Nicotine metabolism involves three known pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and lead to the breakdown of nicotine into simpler compounds .

Result of Action

Related compounds such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol have been shown to induce apoptotic cell death in a549 lung cancer cells . They display a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Prop-2-ynyl nicotinate. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity. For instance, the synthesis of related compounds involves specific reaction conditions, such as a certain temperature and an inert atmosphere . These conditions could potentially influence the compound’s action and stability.

Analyse Biochimique

Biochemical Properties

Prop-2-ynyl nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme P450 aromatase, where prop-2-ynyl nicotinate acts as a reversible inhibitor This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of androgens to estrogens, thereby influencing hormonal balance

Cellular Effects

Prop-2-ynyl nicotinate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, prop-2-ynyl nicotinate can modulate the expression of genes involved in the biosynthesis of nicotine and related alkaloids in tobacco plants This modulation occurs through the interaction with transcription factors such as ethylene response factors, which regulate the expression of metabolic and transport genes

Molecular Mechanism

The molecular mechanism of action of prop-2-ynyl nicotinate involves its binding interactions with biomolecules. As mentioned earlier, it acts as a reversible inhibitor of the enzyme P450 aromatase . This inhibition occurs through the binding of prop-2-ynyl nicotinate to the active site of the enzyme, preventing the conversion of androgens to estrogens. Additionally, prop-2-ynyl nicotinate may influence other enzymes and proteins involved in metabolic pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prop-2-ynyl nicotinate can change over time. The stability and degradation of prop-2-ynyl nicotinate are important factors to consider. Studies have shown that prop-2-ynyl nicotinate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to prop-2-ynyl nicotinate can lead to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of prop-2-ynyl nicotinate vary with different dosages in animal models. At low doses, prop-2-ynyl nicotinate may exhibit beneficial effects such as the modulation of hormonal balance and metabolic pathways. At high doses, toxic or adverse effects may be observed. For example, high doses of prop-2-ynyl nicotinate can lead to liver toxicity and other systemic effects in animal models . It is essential to determine the threshold doses to avoid adverse effects while maximizing the therapeutic potential of prop-2-ynyl nicotinate.

Metabolic Pathways

Prop-2-ynyl nicotinate is involved in several metabolic pathways. It interacts with enzymes such as P450 aromatase, which plays a crucial role in the biosynthesis of estrogens . Additionally, prop-2-ynyl nicotinate may influence other metabolic pathways related to the biosynthesis of nicotine and related alkaloids in plants . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of prop-2-ynyl nicotinate within cells and tissues are critical for its activity and function. Prop-2-ynyl nicotinate may interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . These interactions can influence the localization and accumulation of prop-2-ynyl nicotinate, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of prop-2-ynyl nicotinate is essential for its activity and function. Prop-2-ynyl nicotinate may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of prop-2-ynyl nicotinate can affect its activity and function, influencing cellular processes and overall metabolism.

Propriétés

IUPAC Name |

prop-2-ynyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRVCGSWRVFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381625 | |

| Record name | Prop-2-ynyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24641-06-3 | |

| Record name | Prop-2-ynyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)